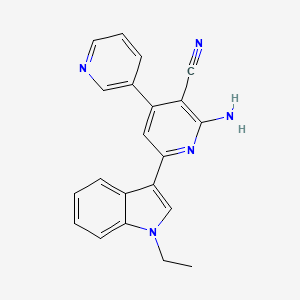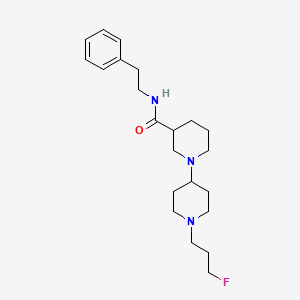![molecular formula C18H21NO4 B5488964 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one](/img/structure/B5488964.png)
2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one, also known as PNU-74654, is a synthetic compound that has shown potential in various scientific research applications. It belongs to the class of pyranones and has a molecular formula of C21H25NO4.
Mechanism of Action
2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one is a selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that is involved in DNA repair and cell survival. Inhibition of PARP leads to the accumulation of DNA damage and cell death in cancer cells. Additionally, this compound has been found to reduce inflammation by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been found to protect neurons from damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one in lab experiments is its selectivity for PARP inhibition. This allows for the specific targeting of cancer cells and reduces the risk of off-target effects. Additionally, this compound has been shown to have low toxicity in animal models. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer.
Future Directions
There are several future directions for the study of 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one. One direction is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in different scientific research applications. Furthermore, more research is needed to explore the potential of this compound in treating neurodegenerative diseases. Finally, the use of this compound in combination with other drugs or therapies should be explored to enhance its effectiveness in treating cancer and other diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential in various scientific research applications. Its selectivity for PARP inhibition makes it a promising candidate for the treatment of cancer and other diseases. Further research is needed to explore its potential in treating neurodegenerative diseases and to optimize its use in lab experiments.
Synthesis Methods
The synthesis of 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one involves the reaction of 2-benzyl-4-morpholinylmethyl chloride with 5-methoxy-2-hydroxybenzaldehyde in the presence of potassium carbonate. The resulting product is then treated with acetic anhydride to yield this compound. The synthesis method has been optimized to obtain high yields of the compound.
Scientific Research Applications
2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one has shown potential in various scientific research applications. It has been studied for its antitumor activity and has been found to inhibit the growth of cancer cells. This compound has also been studied for its anti-inflammatory activity and has been found to reduce inflammation in animal models. Additionally, this compound has been studied for its neuroprotective activity and has been found to protect neurons from damage in animal models of neurodegenerative diseases.
Properties
IUPAC Name |
2-[(2-benzylmorpholin-4-yl)methyl]-5-methoxypyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-18-13-23-16(10-17(18)20)12-19-7-8-22-15(11-19)9-14-5-3-2-4-6-14/h2-6,10,13,15H,7-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDANXOKUJNXPJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)CN2CCOC(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-N-{1-[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5488892.png)
![5-bromo-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]nicotinohydrazide](/img/structure/B5488896.png)
![6-chloro-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5488905.png)
![(3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol](/img/structure/B5488931.png)
![N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanamine](/img/structure/B5488932.png)

![1-(2-methoxy-2-methylpropanoyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5488937.png)
![N-(tetrahydro-2-furanylmethyl)-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B5488940.png)
![[3-(2,4-difluorobenzyl)-3-piperidinyl]methanol hydrochloride](/img/structure/B5488943.png)
![N-(2-chlorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5488950.png)
![4-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B5488958.png)


![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3-pyrrolidinyl)benzoyl]piperidine hydrochloride](/img/structure/B5488982.png)
